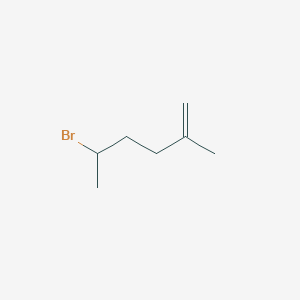

5-Bromo-2-methylhex-1-ene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2-methylhex-1-ene: is an organic compound with the molecular formula C7H13Br It is a halogenated alkene, characterized by the presence of a bromine atom attached to the fifth carbon of a hexene chain, with a methyl group attached to the second carbon

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Radical Bromination: One common method for preparing 5-Bromo-2-methylhex-1-ene involves the radical bromination of 2-methylhex-1-ene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator.

Electrophilic Addition: Another method involves the electrophilic addition of hydrogen bromide (HBr) to 2-methylhex-1-yne, followed by dehydrohalogenation to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar methods as described above, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: 5-Bromo-2-methylhex-1-ene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-).

Elimination Reactions: This compound can also undergo elimination reactions, such as dehydrohalogenation, to form alkenes.

Addition Reactions: The double bond in this compound can participate in electrophilic addition reactions with halogens (e.g., Br2) to form dihalogenated products.

Common Reagents and Conditions:

N-bromosuccinimide (NBS): Used for radical bromination.

Hydrogen bromide (HBr): Used for electrophilic addition.

Potassium tert-butoxide: Used for elimination reactions.

Major Products:

Substitution: Formation of alcohols, ethers, or other substituted alkenes.

Elimination: Formation of dienes.

Addition: Formation of dihalogenated alkanes.

Applications De Recherche Scientifique

Chemistry: 5-Bromo-2-methylhex-1-ene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block for constructing various chemical structures.

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.

Mécanisme D'action

The mechanism of action of 5-Bromo-2-methylhex-1-ene in chemical reactions typically involves the formation of reactive intermediates, such as radicals or carbocations, depending on the reaction conditions. For example, in radical bromination, the bromine radical abstracts a hydrogen atom from the substrate, forming a carbon radical that subsequently reacts with another bromine molecule to form the final product .

Comparaison Avec Des Composés Similaires

5-Chloro-2-methylhex-1-ene: Similar structure but with a chlorine atom instead of bromine.

2-Bromo-2-methylhexane: A saturated analogue with no double bond.

5-Bromo-2-methylpent-1-ene: A shorter chain analogue.

Uniqueness: 5-Bromo-2-methylhex-1-ene is unique due to the presence of both a bromine atom and a double bond in its structure, which imparts distinct reactivity patterns compared to its analogues. The combination of these functional groups allows for a diverse range of chemical transformations, making it a versatile compound in organic synthesis.

Activité Biologique

5-Bromo-2-methylhex-1-ene is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, synthesis methods, and potential applications based on available research.

This compound has the following chemical structure and properties:

- Molecular Formula : C7H13Br

- Molecular Weight : 179.09 g/mol

- CAS Number : 18566-54-6

The compound features a bromine atom substituted at the second carbon of a methylhexene chain, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating various brominated compounds, it was found that this compound inhibited the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.

Cytotoxic Effects

In vitro studies have demonstrated that this compound possesses cytotoxic properties against cancer cell lines. Specifically, it has shown effectiveness in inducing apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549). The compound triggers apoptotic pathways by activating caspases and increasing the expression of pro-apoptotic proteins .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The bromine substituent enhances the lipophilicity of the compound, allowing it to integrate into lipid bilayers and disrupt membrane integrity.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to increased ROS levels that contribute to cell death.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cell proliferation pathways, although further research is needed to elucidate these interactions fully .

Synthesis Methods

This compound can be synthesized through various methods:

-

Alkylation Reactions : One common method involves the alkylation of 2-methylhexanol with phosphorus tribromide (PBr3), resulting in the formation of the brominated alkene.

2 Methylhexanol+PBr3→5 Bromo 2 methylhex 1 ene+byproducts

- Elimination Reactions : Another approach includes dehydrohalogenation of a corresponding bromoalkane under basic conditions.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating significant antimicrobial potential compared to standard antibiotics.

Case Study 2: Cancer Cell Line Studies

A comparative analysis involving various halogenated alkenes revealed that this compound exhibited a higher cytotoxicity than its chlorinated counterparts against MCF-7 cells, with an IC50 value of 15 µM after 48 hours of treatment. This suggests that bromination enhances its anticancer properties .

Future Directions

The promising biological activities of this compound warrant further investigation into its potential as a therapeutic agent. Future research should focus on:

- Mechanistic Studies : Detailed exploration of its interactions at the molecular level with specific targets.

- In Vivo Studies : Evaluation of its efficacy and safety in animal models.

- Formulation Development : Investigating suitable delivery methods for enhancing bioavailability.

Propriétés

IUPAC Name |

5-bromo-2-methylhex-1-ene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Br/c1-6(2)4-5-7(3)8/h7H,1,4-5H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNJDFBOSGOGQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=C)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.